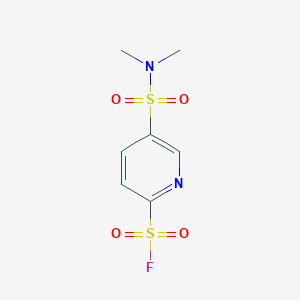

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H9FNO4S2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride typically involves the reaction of pyridine derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions, resulting in the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Methylsulfamoyl)pyridine-2-sulfonyl fluoride

- 5-(Ethylsulfamoyl)pyridine-2-sulfonyl fluoride

- 5-(Propylsulfamoyl)pyridine-2-sulfonyl fluoride

Uniqueness

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride is unique due to its specific structural features, such as the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biologische Aktivität

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride is a compound of increasing interest in the fields of medicinal chemistry and chemical biology due to its unique biological activities and potential applications in drug discovery. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is classified as a sulfonyl fluoride, a group known for its electrophilic reactivity. The compound features a pyridine ring substituted with a dimethylsulfamoyl group and a sulfonyl fluoride moiety, which contributes to its biological activity. Sulfonyl fluorides are recognized for their ability to selectively inhibit various enzymes, making them valuable tools in chemical biology.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in target proteins. This reactivity allows the compound to act as an inhibitor for specific enzymes, particularly those involved in critical cellular processes.

- Enzyme Inhibition : Sulfonyl fluorides can inhibit enzymes by covalently modifying active site residues. This modification often leads to a loss of enzyme activity, which can be exploited for therapeutic purposes.

- Selective Targeting : The proton-mediated reactivity-switch-on mechanism allows for site-specific targeting within biological systems. This sensitivity to the microenvironment enhances the selectivity of sulfonyl fluorides as inhibitors, potentially reducing off-target effects .

Research Findings

Recent studies have highlighted the potential of this compound as an inhibitor in various biological contexts:

- Inhibition of PRMT5 : A study demonstrated that sulfonyl fluorides could inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer biology. The compound was shown to disrupt PRMT5 interactions with substrate adaptor proteins, leading to decreased substrate methylation. This suggests a novel therapeutic approach for cancers with MTAP deletion .

- Toxicological Studies : Research indicates that sulfonyl fluorides exhibit anti-cholinesterase activity, contributing to their toxicity profiles. This mechanism is particularly relevant in assessing the safety and potential side effects of compounds containing sulfonyl fluoride groups .

Case Study 1: Inhibition of Cancer Cell Growth

In vitro studies using cancer cell lines have demonstrated that this compound effectively inhibits cell proliferation by targeting PRMT5. The compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell growth.

Case Study 2: Neurotoxicity Assessment

A series of experiments were conducted to evaluate the neurotoxic effects of sulfonyl fluorides, including this compound. Results indicated significant inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine and associated neurotoxic symptoms in model organisms .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | IC50 (µM) | Target |

|---|---|---|---|

| PRMT5 Inhibition | Covalent modification | ~12 | PRMT5 |

| Acetylcholinesterase Inhibition | Anti-cholinesterase activity | Variable | Acetylcholinesterase |

| Cancer Cell Proliferation | Disruption of methylation pathways | Low micromolar | Various cancer cell lines |

Eigenschaften

IUPAC Name |

5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O4S2/c1-10(2)16(13,14)6-3-4-7(9-5-6)15(8,11)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUINFXSMLTYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.